Antitumor agent-48

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

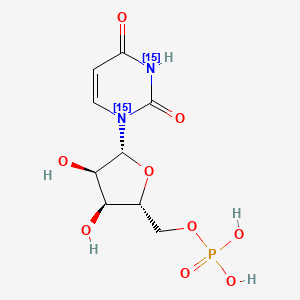

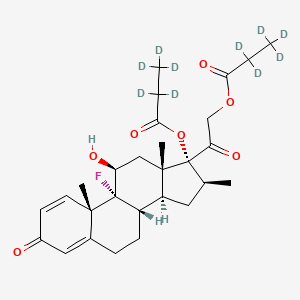

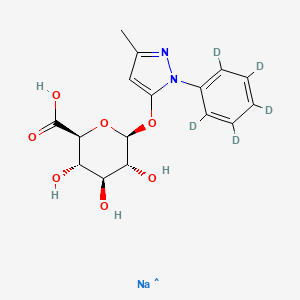

Antitumor agent-48 is a 2,3-dehydrosilybin derivative known for its antitumor activity. It exhibits cytotoxic effects against various cancer cell lines, including MCF-7, NCI-H1299, HepG2, and HT29 . This compound is part of a broader class of antitumor agents that target specific cellular mechanisms to inhibit cancer cell proliferation and induce apoptosis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Antitumor agent-48 involves the modification of silybin, a flavonolignan derived from the milk thistle plant. The key steps include:

Oxidation: Silybin undergoes oxidation to form 2,3-dehydrosilybin.

Derivatization: The dehydrosilybin is then chemically modified to enhance its antitumor properties.

The reaction conditions typically involve the use of oxidizing agents and specific solvents to facilitate the transformation. The exact conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the availability of raw materials, reaction kinetics, and purification methods to ensure the compound meets pharmaceutical-grade standards.

Análisis De Reacciones Químicas

Types of Reactions

Antitumor agent-48 undergoes various chemical reactions, including:

Oxidation: Conversion of silybin to 2,3-dehydrosilybin.

Substitution: Introduction of functional groups to enhance antitumor activity.

Common Reagents and Conditions

Oxidizing Agents: Used in the initial oxidation step.

Solvents: Organic solvents such as methanol or ethanol are commonly used.

Catalysts: Specific catalysts may be employed to increase reaction rates and selectivity.

Major Products Formed

The primary product is this compound, with potential by-products depending on the reaction conditions and reagents used. Purification steps are essential to isolate the desired compound and remove impurities.

Aplicaciones Científicas De Investigación

Antitumor agent-48 has a wide range of scientific research applications:

Chemistry: Studied for its unique chemical properties and potential as a lead compound for developing new antitumor agents.

Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.

Medicine: Explored as a potential therapeutic agent for treating various cancers, with ongoing research into its efficacy and safety.

Mecanismo De Acción

Antitumor agent-48 exerts its effects through several mechanisms:

DNA Intercalation: Binds to DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis.

Inhibition of Enzymes: Targets specific enzymes involved in DNA replication and repair, further inhibiting cancer cell proliferation.

Induction of Oxidative Stress: Generates reactive oxygen species (ROS) that cause cellular damage and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

Cisplatin: A platinum-based antitumor agent known for its DNA-damaging effects.

Paclitaxel: A diterpene alkaloid that stabilizes microtubules and inhibits cell division.

Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.

Uniqueness

Antitumor agent-48 is unique due to its specific derivatization of silybin, which enhances its antitumor properties while potentially reducing side effects compared to traditional chemotherapy agents. Its ability to target multiple cellular pathways makes it a promising candidate for further development and clinical application.

Propiedades

Fórmula molecular |

C35H34N2O14 |

|---|---|

Peso molecular |

706.6 g/mol |

Nombre IUPAC |

[5-hydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-(morpholine-4-carbonyloxy)-4-oxochromen-7-yl] morpholine-4-carboxylate |

InChI |

InChI=1S/C35H34N2O14/c1-44-25-14-19(2-4-22(25)39)31-28(18-38)48-24-5-3-20(15-26(24)49-31)32-33(51-35(43)37-8-12-46-13-9-37)30(41)29-23(40)16-21(17-27(29)50-32)47-34(42)36-6-10-45-11-7-36/h2-5,14-17,28,31,38-40H,6-13,18H2,1H3 |

Clave InChI |

SYCOXFSOXHTSJC-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)OC(=O)N6CCOCC6)O)OC(=O)N7CCOCC7)CO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)

![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)